
3-(2-Diethylaminoethyl)-1-ethyl-3-phenylpyrrolidin-2-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-diethylaminoethyl)-1-ethyl-3-phenyl-pyrrolidin-2-one is a complex organic compound with a unique structure that includes a pyrrolidinone ring, a phenyl group, and a diethylaminoethyl side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-diethylaminoethyl)-1-ethyl-3-phenyl-pyrrolidin-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1-ethyl-3-phenylpyrrolidin-2-one with diethylaminoethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
3-(2-diethylaminoethyl)-1-ethyl-3-phenyl-pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the diethylaminoethyl group, where nucleophiles such as halides or alkoxides replace the diethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Halides, alkoxides, and other nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(2-diethylaminoethyl)-1-ethyl-3-phenyl-pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(2-diethylaminoethyl)-1-ethyl-3-phenyl-pyrrolidin-2-one involves its interaction with specific molecular targets. The diethylaminoethyl group can interact with receptors or enzymes, modulating their activity. The phenyl group may contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 3-(2-dimethylaminoethyl)-1-ethyl-3-phenyl-pyrrolidin-2-one
- 3-(2-diethylaminoethyl)-1-methyl-3-phenyl-pyrrolidin-2-one
- 3-(2-diethylaminoethyl)-1-ethyl-3-(4-methylphenyl)-pyrrolidin-2-one
Uniqueness
3-(2-diethylaminoethyl)-1-ethyl-3-phenyl-pyrrolidin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the diethylaminoethyl group enhances its solubility and reactivity, while the phenyl group contributes to its stability and binding interactions.
特性
CAS番号 |
7512-13-2 |
|---|---|
分子式 |
C18H29ClN2O |
分子量 |
324.9 g/mol |
IUPAC名 |
3-[2-(diethylamino)ethyl]-1-ethyl-3-phenylpyrrolidin-2-one;hydrochloride |
InChI |
InChI=1S/C18H28N2O.ClH/c1-4-19(5-2)14-12-18(16-10-8-7-9-11-16)13-15-20(6-3)17(18)21;/h7-11H,4-6,12-15H2,1-3H3;1H |
InChIキー |
IJHRGYSCXMHJDY-UHFFFAOYSA-N |
正規SMILES |
CCN1CCC(C1=O)(CCN(CC)CC)C2=CC=CC=C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



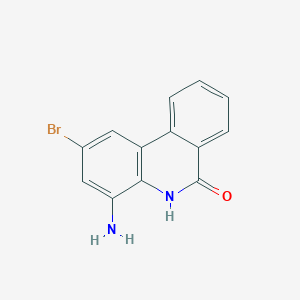

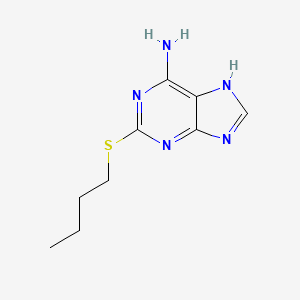
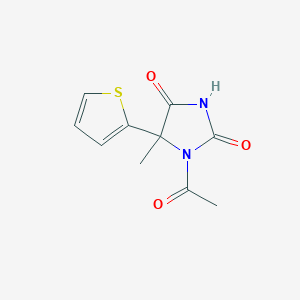
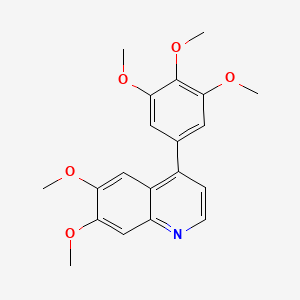
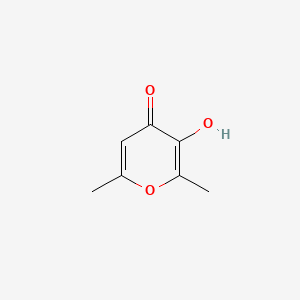
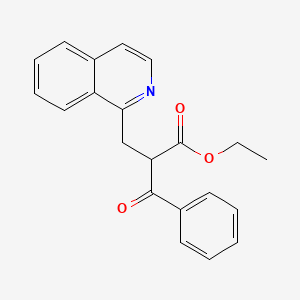
![Ethyl 2-(5-methylimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B14008874.png)


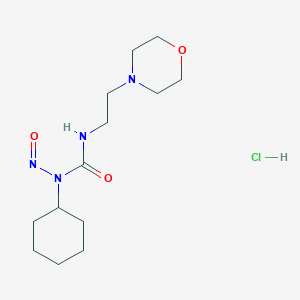

![2-Amino-4-[(4-bromophenyl)methyl]pentanedioic acid](/img/structure/B14008906.png)
